Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate
Description
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate is a pyridine-derived carbamate compound characterized by a disulfide (-S-S-) linkage at the pyridine-2-yl position. This structural motif imparts unique redox-sensitive properties, making it relevant in drug delivery, bioconjugation, and reversible binding applications. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-12(2,3)16-11(15)14-8-9-17-18-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGLXWZKQNQDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamic Chloride Intermediate Route
This approach employs the synthesis of a carbamic chloride intermediate, followed by coupling with pyridin-2-yldisulfanyl derivatives:
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Formation of Carbamic Chloride : Reacting tert-butyl (2-chloroethyl)carbamate with thiophosgene (CSCl₂) in dichloromethane (DCM).
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Disulfide Coupling : Treatment with 2,2'-dithiodipyridine in methanol to introduce the pyridinyldisulfanyl group.
Optimization :
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Catalysts : Triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) enhance reaction efficiency.
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Solvent : Acetonitrile (ACN) improves solubility and reduces side reactions.
Industrial-Scale Synthesis for Pharmaceutical Applications
Patent-Based Method for Edoxaban Precursor
A patent (WO2019158550A1) describes a method to synthesize tert-butyl carbamates as intermediates for Edoxaban, a Factor Xa inhibitor:
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Neutral Reagent Strategy : Using non-salt forms of reagents to avoid viscosity issues.
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Stepwise Mixing :
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Step (a) : Combine tert-butyl carbamate derivative with 2-(pyridin-2-yldisulfanyl)ethylamine in ACN.
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Step (b) : Add triethylamine (4.6 equivalents) at 60°C.
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Step (c) : Stir for 7 hours to achieve >93% yield.
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Advantages :
Solid-Phase Peptide Synthesis (SPPS) Integration
The compound is utilized in peptide-drug conjugates via Fmoc-SPPS:
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Protection : Introduce the Pydec (2-pyridyldithioethyloxycarbonyl) group to lysine residues.
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Cleavage : Remove the Pydec group using dithiothreitol (DTT) or β-mercaptoethanol under mild basic conditions (pH 8.5–9.0).
Applications :
Comparative Analysis of Synthesis Methods
Challenges and Optimization Strategies
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The tert-butyl group can be deprotected under mild acidic conditions to expose the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Mild acids like trifluoroacetic acid (TFA) are used for deprotection.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amine groups.
Scientific Research Applications
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate involves the reversible binding to thiol groups on cysteine residues in proteins . The disulfide linkage allows for the formation of a stable bond with the thiol group, which can be reversed under reducing conditions. This property makes it useful for studying protein interactions and modifications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The following comparison focuses on pyridine-based tert-butyl carbamates, categorized by substituent type and functional groups.
Halogen-Substituted Analogues
Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate (CAS 1404115-34-9)
- Structure : Features a bromine atom at the pyridine-3 position and an ethyl carbamate linkage.
- Molecular Formula : C₁₂H₁₇BrN₂O₂; MW : 301.18 .
- Key Properties : The bromine substituent acts as a leaving group, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the disulfide group in the target compound, which is redox-active but less reactive in metal-catalyzed couplings.
Tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate (CAS 1021339-30-9)
- Structure : Combines a chlorine atom and a hydroxyl group on the pyridine ring.
- Molecular Formula : C₁₀H₁₃ClN₂O₃; MW : 244.67 .
- Key Properties : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The chlorine atom may sterically hinder interactions compared to the disulfide’s flexible -S-S- bridge.
Table 1: Halogen-Substituted Analogues
| Compound | Substituent | Molecular Formula | MW | Key Application |
|---|---|---|---|---|
| Target Compound | Pyridin-2-yldisulfanyl | Not Provided | N/A | Redox-sensitive drug delivery |
| Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate | 3-Bromo | C₁₂H₁₇BrN₂O₂ | 301.18 | Cross-coupling reactions |
| Tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate | 4-Cl, 3-OH | C₁₀H₁₃ClN₂O₃ | 244.67 | Solubility-driven bioactivity |
Oxygen-Containing Functional Groups
Tert-Butyl (2-formylpyridin-3-yl)carbamate (CAS 116026-99-4)
- Structure : Contains a formyl (-CHO) group at the pyridine-2 position.
- Molecular Formula : C₁₁H₁₄N₂O₃; MW : 222.24 .
- Key Properties : The formyl group enables nucleophilic additions (e.g., hydrazine reactions) for synthesizing hydrazones. This contrasts with the disulfide’s preference for reductive cleavage.
Tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate
- Structure : Methoxy (-OCH₃) groups at pyridine-5 and -6 positions.
- Molecular Formula: Not explicitly provided; inferred from similar analogues .
Table 2: Oxygen-Functionalized Analogues
| Compound | Substituent | Molecular Formula | MW | Key Application |
|---|---|---|---|---|
| Target Compound | Disulfide (-S-S-) | Not Provided | N/A | Redox-responsive systems |
| Tert-Butyl (2-formylpyridin-3-yl)carbamate | 2-Formyl | C₁₁H₁₄N₂O₃ | 222.24 | Schiff base formation |
| Tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate | 5,6-Dimethoxy | Not Provided | N/A | Enhanced aromatic interactions |
Complex Heterocyclic Analogues
Tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
- Structure : Incorporates fused chromen-4-one and pyrazolo[3,4-d]pyrimidine moieties.
- Molecular Formula : C₃₃H₃₀F₂N₆O₅; MW : 615.7 .
- Key Properties : Designed for kinase inhibition or anticancer activity, leveraging the chromen-4-one scaffold. The target compound’s disulfide group lacks this complexity but offers simpler synthetic routes.
Table 3: Complex Heterocyclic Analogues
| Compound | Substituent | Molecular Formula | MW | Key Application |
|---|---|---|---|---|
| Target Compound | Disulfide (-S-S-) | Not Provided | N/A | Drug delivery/protection |
| Chromen-4-one derivative | Fused heterocycles | C₃₃H₃₀F₂N₆O₅ | 615.7 | Kinase inhibition |
Biological Activity
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activity. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : C12H18N2O2S2
- Molecular Weight : 270.41 g/mol
- CAS Number : 21028185
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Disulfide Linkage : Utilizing pyridine derivatives and thiol reagents.
- Carbamate Formation : Reaction with tert-butyl chloroformate to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer therapy. The mechanism may involve:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : The compound can influence pathways related to apoptosis and cell survival, making it a candidate for anticancer therapies.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to enhance T-cell-mediated immune responses against tumors.
Case Study Example :
In a study involving a murine model with lung cancer, administration of this compound led to a marked reduction in tumor size compared to controls. The study reported a tumor inhibition rate of approximately 71% after ten days of treatment, indicating its potential as an effective therapeutic agent against non-small cell lung cancer (NSCLC) .
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Tumor Inhibition | 71% reduction in tumor size | |
| Immune Modulation | Increased CD8+ T-cell activity | |
| Cytokine Production | Elevated levels of IFN-γ and TNF-α |
Research Findings
- Cellular Uptake Studies :
- Safety Profile :
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Comparative Studies :
- When compared to other similar compounds, this compound showed unique efficacy in modulating immune responses and inhibiting tumor growth .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate?
- Methodological Answer : The synthesis typically involves carbamate protection of an amine precursor. For example, tert-butyl carbamates are often synthesized via reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF . The disulfide moiety can be introduced using pyridine-2-thiol under oxidative coupling conditions (e.g., iodine or hydrogen peroxide) . Optimization of reaction time and temperature is critical to avoid over-oxidation of the disulfide bond.
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR will show signals for the tert-butyl group (δ ~1.4 ppm, singlet) and pyridine protons (aromatic δ 7.0–8.5 ppm). The disulfide-linked ethyl chain protons appear as multiplets (δ ~3.0–3.5 ppm) .
- IR : Stretching vibrations for the carbamate C=O (~1690–1730 cm) and disulfide S–S (~500–550 cm) are key identifiers.
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., calculated for CHNOS: MW 295.1 g/mol).
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer : The tert-butyl group confers hydrophobicity, limiting solubility in polar solvents. It is typically soluble in DCM, THF, or DMSO. Stability is pH-dependent: the carbamate is stable under neutral/weakly basic conditions but hydrolyzes under strong acids (e.g., TFA) or bases. The disulfide bond may degrade under reducing conditions (e.g., DTT, TCEP) .
Advanced Research Questions
Q. How can selective reduction of the disulfide bond be achieved without cleaving the carbamate?
- Methodological Answer : Use mild reducing agents like tris(2-carboxyethyl)phosphine (TCEP) at pH 4–6, which selectively reduces disulfides to thiols without affecting carbamates. Monitor reaction progress via HPLC or Ellman’s assay to quantify free thiols . Avoid strong reductants (e.g., NaBH) that may hydrolyze the carbamate.
Q. What crystallographic methods resolve structural ambiguities in disulfide-containing carbamates?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and OLEX2 (for visualization) can determine disulfide bond geometry and intermolecular interactions. For example, hydrogen bonding between the carbamate carbonyl and pyridine nitrogen stabilizes the crystal lattice. Data collection at low temperatures (100 K) minimizes radiation damage .
Q. How do steric and electronic effects influence the reactivity of the pyridinyldisulfanyl group?
- Methodological Answer : The pyridine ring’s electron-withdrawing nature increases the electrophilicity of the disulfide, enhancing its reactivity toward thiol-disulfide exchange. Steric hindrance from the tert-butyl group may slow nucleophilic attack. Computational studies (DFT) can model charge distribution and predict reaction sites .
Q. What strategies mitigate oxidative degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
